molecular formula C21H18N4O4S B2378131 6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-7-(propan-2-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1032003-56-7

6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-7-(propan-2-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2378131
CAS No.: 1032003-56-7
M. Wt: 422.46
InChI Key: YAZSEAPVGCIMNS-UHFFFAOYSA-N
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Description

6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-7-(propan-2-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound featuring a quinazolinone core fused with a dioxole ring and substituted with an oxadiazole moiety

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Potential use as a probe for studying biological processes due to its unique structural features.

    Medicine: Investigation as a potential therapeutic agent for various diseases, including cancer, due to its ability to interact with biological targets.

    Industry: Use in the development of new materials with specific properties, such as conductivity or fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-7-(propan-2-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Dioxole Ring: The dioxole ring can be introduced via a cyclization reaction involving dihydroxy compounds and formaldehyde or other aldehydes.

    Attachment of the Oxadiazole Moiety: The oxadiazole ring can be synthesized through the reaction of hydrazides with carboxylic acids or their derivatives, followed by cyclization.

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the oxadiazole derivative with a suitable thiol under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the quinazolinone core, potentially leading to the formation of amines or reduced heterocycles.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The oxadiazole moiety, in particular, is known to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. The quinazolinone core may also contribute to the compound’s activity by stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and may exhibit similar biological activities.

    Quinazolinone Derivatives: Compounds with a quinazolinone core are known for their diverse biological activities, including anticancer and antimicrobial properties.

    Thioether-Linked Compounds: These compounds feature a thioether linkage, which can influence their reactivity and biological activity.

Uniqueness

The uniqueness of 6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-7-(propan-2-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one lies in its combination of structural features, which may impart a distinct set of biological activities and chemical reactivity. The presence of the oxadiazole ring, quinazolinone core, and thioether linkage in a single molecule makes it a versatile compound for various applications.

Properties

IUPAC Name

6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-7-propan-2-yl-[1,3]dioxolo[4,5-g]quinazolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S/c1-12(2)25-20(26)14-8-16-17(28-11-27-16)9-15(14)22-21(25)30-10-18-23-19(24-29-18)13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZSEAPVGCIMNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC=CC=C5)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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